5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol
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Overview
Description
5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is a chemical compound that belongs to the class of oxazoles It features a methoxyphenyl group attached to the oxazole ring, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol typically involves the reaction of 4-methoxybenzaldehyde with a suitable nitrile under acidic or basic conditions. One common method is the aldol condensation reaction, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base to form an intermediate product, which is then cyclized to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
- 4-Methoxyphenyl derivatives
Uniqueness
5-(4-Methoxyphenyl)-3-methyl-4,5-dihydro-1,2-oxazol-5-ol is unique due to its specific oxazole ring structure and the presence of the methoxyphenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
61184-60-9 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3-methyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C11H13NO3/c1-8-7-11(13,15-12-8)9-3-5-10(14-2)6-4-9/h3-6,13H,7H2,1-2H3 |
InChI Key |
AZCUWGUNRXHCRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(C1)(C2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
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